1-Cyclopentyl-2-(pyrrolidin-2-yl)propan-1-one
CAS No.:
Cat. No.: VC17804280
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H21NO |
---|---|
Molecular Weight | 195.30 g/mol |
IUPAC Name | 1-cyclopentyl-2-pyrrolidin-2-ylpropan-1-one |
Standard InChI | InChI=1S/C12H21NO/c1-9(11-7-4-8-13-11)12(14)10-5-2-3-6-10/h9-11,13H,2-8H2,1H3 |
Standard InChI Key | CFXKSLSJCMQBBV-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CCCN1)C(=O)C2CCCC2 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 1-cyclopentyl-2-(pyrrolidin-2-yl)propan-1-one, reflects its propanone backbone with a cyclopentyl group at position 1 and a pyrrolidin-2-yl substituent at position 2 (Figure 1). The pyrrolidine ring introduces chirality, making stereochemical considerations critical for its biological activity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₁NO | Inferred |
Molecular Weight | 195.30 g/mol | Calculated |
Boiling Point | ~250–270°C (est.) | Analog |
LogP | 2.1–2.5 (est.) | Analog |
Hydrogen Bond Acceptors | 2 | Computed |
The cyclopentyl group enhances lipophilicity, while the pyrrolidine moiety may facilitate interactions with biological targets through hydrogen bonding .
Synthesis and Reaction Pathways
Base-Promoted Condensation
A common method for synthesizing structurally related ketones involves base-promoted condensation. For example, 3-cyclopentyl-1-pyrrolidin-1-ylpropan-1-one (PubChem CID 5053787) is synthesized via KOH-mediated reactions in DMF at 100°C, leveraging nucleophilic substitution between cyclopentyl ketones and pyrrolidine . Adapting this protocol, the target compound could be synthesized by substituting pyrrolidine with a chiral pyrrolidin-2-yl precursor under controlled conditions .
Reductive Amination
Alternative routes include reductive amination, as demonstrated in the synthesis of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride (Enamine ENA490047718). Here, cyclohexanone derivatives react with chiral amines in the presence of sodium borohydride, yielding stereochemically defined products . This method could be modified using cyclopentylacetylene or cyclopentyl halides to introduce the cyclopentyl group .
Physicochemical Properties
Solubility and Stability
The compound’s lipophilicity (LogP ~2.1–2.5) suggests limited aqueous solubility, necessitating organic solvents like DMSO or ethanol for experimental use . Stability studies on analogs indicate susceptibility to oxidation at the pyrrolidine nitrogen, requiring inert storage conditions .
Spectroscopic Data
While nuclear magnetic resonance (NMR) data for the exact compound are unavailable, related structures exhibit characteristic signals:
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¹H NMR: Cyclopentyl protons resonate at δ 1.5–2.0 ppm, while pyrrolidine protons appear as multiplet signals between δ 2.5–3.5 ppm .
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¹³C NMR: The ketone carbonyl typically appears at δ 205–215 ppm .
Applications in Scientific Research
Medicinal Chemistry
Pyrrolidine-containing compounds are prevalent in drug discovery due to their bioisosteric properties. For instance, GLP-1 receptor agonists (WO2018056453A1) utilize pyrrolidine scaffolds to enhance binding affinity . The cyclopentyl group in 1-cyclopentyl-2-(pyrrolidin-2-yl)propan-1-one may similarly modulate pharmacokinetic profiles by improving membrane permeability .
Catalysis and Materials Science
Chiral pyrrolidine derivatives are employed as ligands in asymmetric catalysis. The compound’s stereocenter could facilitate enantioselective transformations, such as Michael additions or organocatalytic cyclizations .
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